1-Methoxydodecane
Overview
Description
1-Methoxydodecane, also known as dodecyl methyl ether, is an organic compound with the molecular formula C13H28O. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxydodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of 1-dodecanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
C12H25OH+CH3I→C12H25OCH3+NaI
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic methylation of 1-dodecanol using dimethyl sulfate or methyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxydodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid and methanol.
Reduction: Reduction reactions are less common but can lead to the formation of dodecane and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid and methanol.
Reduction: Dodecane and methanol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Scientific Research Applications
1-Methoxydodecane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a surfactant in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Methoxydodecane is primarily based on its ability to interact with lipid membranes due to its amphiphilic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
1-Methoxydecane (C11H24O): Similar structure but with a shorter carbon chain.
1-Methoxytetradecane (C15H32O): Similar structure but with a longer carbon chain.
1-Dodecanol (C12H26O): The alcohol counterpart of 1-Methoxydodecane.
Uniqueness: this compound is unique due to its specific chain length and ether linkage, which confer distinct physicochemical properties. Compared to its shorter and longer chain analogs, it has a balanced hydrophobic and hydrophilic character, making it particularly useful in applications requiring amphiphilic compounds .
Properties
IUPAC Name |
1-methoxydodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCACDSKXWPOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188358 | |
Record name | 1-Methoxydodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-63-1 | |
Record name | 1-Methoxydodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3482-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxydodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxydodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxydodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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